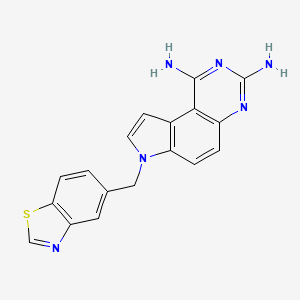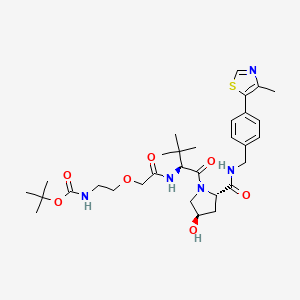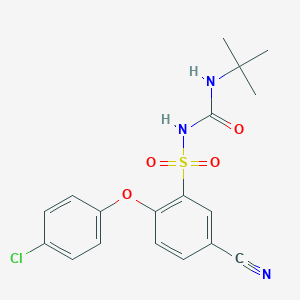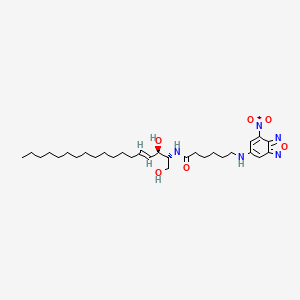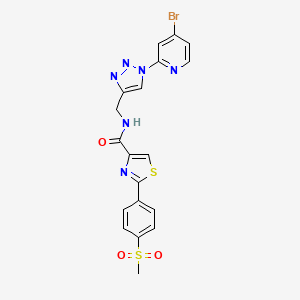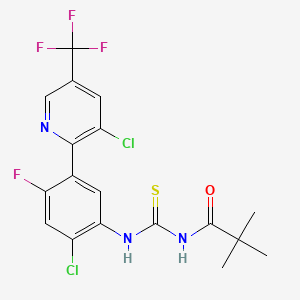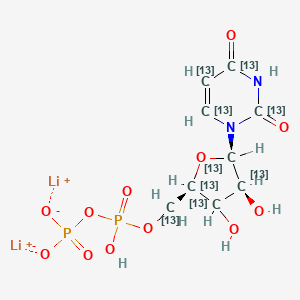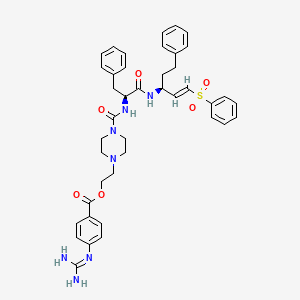
Ctsl/B-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ctsl/B-IN-1 is a bispecific inhibitor targeting host viral spike cleaver proteins cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This compound has shown significant potential in blocking the entry pathways of SARS-CoV-2, making it a promising candidate for antiviral research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ctsl/B-IN-1 involves the use of peptidomimetic α-ketoamide compounds. The crystal structures of human cathepsin L and cathepsin B in complex with these compounds reveal covalent binding, which is crucial for their inhibitory activity .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of peptidomimetic compounds, followed by purification and crystallization to ensure high purity and efficacy .
化学反応の分析
Types of Reactions
Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .
Common Reagents and Conditions
The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .
Major Products Formed
The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .
科学的研究の応用
Ctsl/B-IN-1 has been extensively studied for its potential in antiviral research, particularly in the context of SARS-CoV-2. It has shown efficacy in blocking viral entry pathways, making it a valuable tool in the development of broad-spectrum antiviral therapies . Additionally, its inhibitory effects on cathepsin L and cathepsin B make it a potential candidate for research in cancer and other diseases where these proteases play a critical role .
作用機序
Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .
類似化合物との比較
Similar Compounds
14a and 14b: These are peptidomimetic α-ketoamide compounds that also target cathepsin L and calpain-1.
Uniqueness
Ctsl/B-IN-1 is unique in its dual inhibition of both cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This bispecific inhibition provides a synergistic antiviral effect, making it a potent candidate for broad-spectrum antiviral therapy .
特性
分子式 |
C41H47N7O6S |
|---|---|
分子量 |
765.9 g/mol |
IUPAC名 |
2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |
InChIキー |
VUKDOSJSMSLHFQ-WFAVMJPPSA-N |
異性体SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



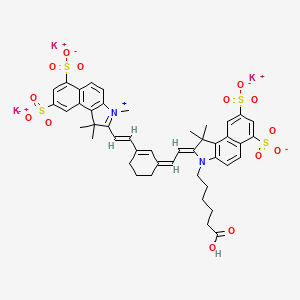
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
